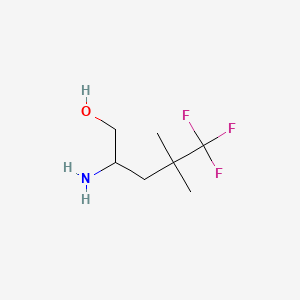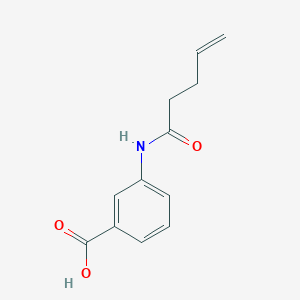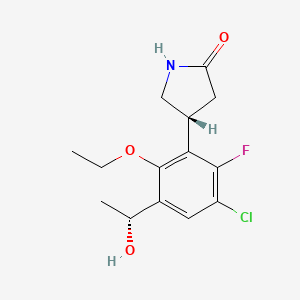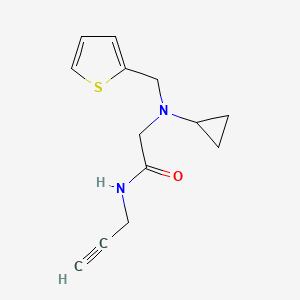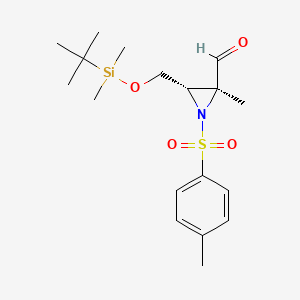
(2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde is a complex organic compound that features a unique aziridine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde typically involves multiple steps:
Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the tert-Butyldimethylsilyl Group: The tert-butyldimethylsilyl group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like dichloromethyl methyl ether and a Lewis acid such as titanium tetrachloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with nucleophiles like amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, bases like sodium hydroxide
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aziridines
Applications De Recherche Scientifique
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. Its reactive functional groups make it a valuable building block in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its aziridine ring is of particular interest due to its biological activity.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde involves its reactive functional groups. The aziridine ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. The tert-butyldimethylsilyl group serves as a protecting group, preventing unwanted reactions at specific sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S)-3-(((tert-Butyldiphenylsilyl)oxy)methyl)-2-methyl-1-tosylaziridine-2-carbaldehyde
- (2S,3S)-3-(((tert-Butyldimethylsilyl)oxy)methyl)-2-methyl-1-benzylaziridine-2-carbaldehyde
Propriétés
Formule moléculaire |
C18H29NO4SSi |
|---|---|
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
(2S,3S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde |
InChI |
InChI=1S/C18H29NO4SSi/c1-14-8-10-15(11-9-14)24(21,22)19-16(18(19,5)13-20)12-23-25(6,7)17(2,3)4/h8-11,13,16H,12H2,1-7H3/t16-,18-,19?/m1/s1 |
Clé InChI |
ZYBILQFLXRXDHH-SYUDBMKNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]([C@@]2(C)C=O)CO[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2(C)C=O)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-1-isopropyl-1H-[1,2,3]triazolo[4,5-h]quinazoline](/img/structure/B14910010.png)

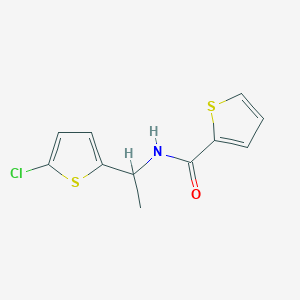

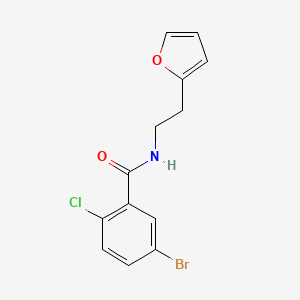
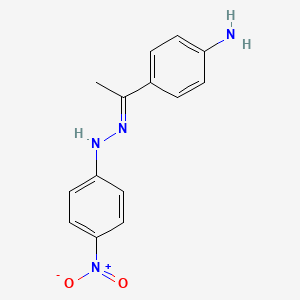
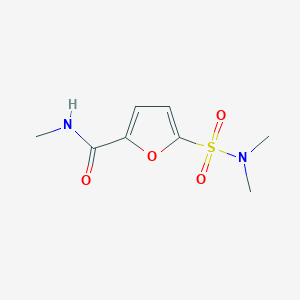
![5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)

![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)
